5-Pentadecylresorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biobased Polymers and Additives

Field: Green and Sustainable Chemistry.

Methods: Cardanol is derived from cashew nut shell liquid (CNSL), which constitutes approximately 25% of the total weight of the cashew nut.

Results: A large number of chemicals and products have been developed starting from CNSL by taking advantage of the three reactive sites, namely, phenolic hydroxyl, aromatic ring, and unsaturation(s) in the alkenyl side chain.

Growth-depressing Effects

Field: Cereal Chemistry

Application: 5-Pentadecylresorcinol has been studied for its growth-depressing effects

Analytical Reference Standard

Field: Analytical Chemistry.

Methods: The compound is used in liquid chromatography coupled to mass spectrometry (LC-MS).

Larvicidal Activity

Field: Entomology.

Inhibition of Glycerol-3-Phosphate Dehydrogenase

Field: Biochemistry.

Application: 5-Pentadecylresorcinol (Adipostatin A) is a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor.

Results: Adipostatin A has an IC50 of 4.1 µM, indicating that it can inhibit GPDH at this concentration.

Triglyceride Accumulation Prevention

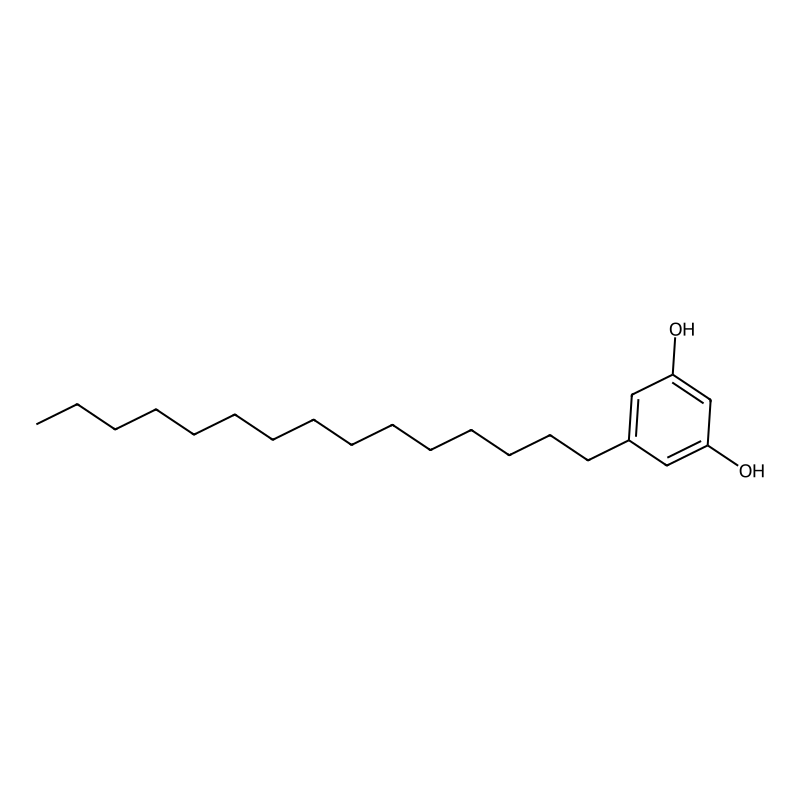

5-Pentadecylresorcinol is a phenolic compound classified as an alkylresorcinol, characterized by a long aliphatic chain and a phenolic ring structure. Its molecular formula is and it has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This compound is produced by various organisms, including certain fungi such as Penicillium sclerotiorum and various plant species. It is also known by synonyms like adipostatin A and cardol, reflecting its structural and functional similarities with other compounds in the alkylresorcinol family .

- Oxidation: The hydroxyl groups in the phenolic structure can be oxidized to form quinones, which may exhibit different reactivity and biological activity.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can modify its solubility and biological activity.

- Hydrogenation: The double bonds in the aliphatic chain can be hydrogenated, affecting the compound's hydrophobicity and biological interactions.

These reactions are significant for synthesizing derivatives that may enhance or alter biological activities .

5-Pentadecylresorcinol can be synthesized through several methods:

- Natural Extraction: Isolation from natural sources such as fungi (Penicillium sclerotiorum) or plants through solvent extraction techniques followed by purification using chromatography methods .

- Chemical Synthesis: Laboratory synthesis can involve the alkylation of resorcinol with long-chain fatty acids or their derivatives under controlled conditions to yield 5-pentadecylresorcinol .

- Biotransformation: Utilizing microbial fermentation processes where specific strains produce the compound as a secondary metabolite during growth .

5-Pentadecylresorcinol has various applications across different fields:

- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Cosmetics: Due to its antioxidant properties, it is explored for use in skincare products.

- Agriculture: Its antifungal activity suggests potential applications as a natural pesticide or fungicide .

Research on 5-pentadecylresorcinol has focused on its interactions with biological systems:

- Cellular Mechanisms: Studies indicate that it interacts with cellular membranes, leading to changes in permeability and inducing stress responses in microbial cells .

- Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains of bacteria and fungi .

5-Pentadecylresorcinol shares structural and functional characteristics with other alkylresorcinols. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Adipostatin A | C21H36O2 | Known for its role in metabolic regulation |

| Cardol | C21H40O2 | Found in cashew nut shell oil; exhibits anti-inflammatory properties |

| 5-Nonadecylresorcinol | C20H34O2 | Similar antimicrobial properties but shorter chain length |

| 5-Heptadecylresorcinol | C19H32O2 | Exhibits similar biological activities but less studied |

Uniqueness of 5-Pentadecylresorcinol:

5-Pentadecylresorcinol stands out due to its longer aliphatic chain compared to similar compounds, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This unique structure contributes to its distinct biological activities, particularly in antimicrobial efficacy and enzyme inhibition.

Resorcinol Core Configuration

5-Pentadecylresorcinol represents an alkylresorcinol derivative characterized by a fundamental resorcinol aromatic core substituted with an extended aliphatic chain. The resorcinol moiety consists of a benzene ring bearing two hydroxyl groups positioned at the 1,3-positions (meta-configuration), creating the characteristic dihydroxybenzene framework that defines this class of phenolic compounds [1] [2] [3].

The molecular formula C21H36O2 indicates a compound with a molecular weight of 320.51 g/mol, where the aromatic core contributes significantly to the overall molecular architecture [1] [4] [5]. The resorcinol ring system exhibits typical aromatic characteristics with six aromatic carbons and six aromatic bonds, maintaining planarity essential for π-electron delocalization [6] [3]. The hydroxyl substituents at positions 1 and 3 create a symmetric arrangement that enables intramolecular hydrogen bonding capabilities and influences the compound's physicochemical behavior [7] [8].

Table 1: Basic Molecular Properties of 5-Pentadecylresorcinol

| Property | Value |

|---|---|

| Molecular Formula | C21H36O2 |

| Molecular Weight (g/mol) | 320.51 |

| CAS Number | 3158-56-3 |

| IUPAC Name | 5-pentadecylbenzene-1,3-diol |

| Common Names | Cardol, Adipostatin A, 5-N-Pentadecylresorcinol |

| SMILES Notation | CCCCCCCCCCCCCC1=CC(O)=CC(O)=C1 |

| InChI Key | KVVSCMOUFCNCGX-UHFFFAOYSA-N |

The aromatic system demonstrates typical electronic characteristics of substituted resorcinols, with the electron-donating hydroxyl groups activating the benzene ring toward electrophilic substitution reactions. The presence of the long alkyl chain at position 5 creates an asymmetric substitution pattern that significantly influences the compound's solubility characteristics and conformational behavior [6] [3] [9].

Pentadecyl Sidechain Conformational Dynamics

The pentadecyl sidechain represents a fifteen-carbon saturated aliphatic chain that exhibits considerable conformational flexibility. This linear alkyl substituent contains fourteen rotatable bonds, providing extensive conformational freedom that significantly impacts the molecule's three-dimensional structure and physicochemical properties [6] [3] [10].

Table 2: Physical Properties of 5-Pentadecylresorcinol

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Off-white to pale beige |

| Melting Point (°C) | 89-96 (various sources) |

| Boiling Point (°C) | 452.5±15.0 (predicted) |

| Density (g/cm³) | 0.960±0.06 (predicted) |

| Storage Conditions | 2-8°C, under inert atmosphere |

| Stability | Hygroscopic |

The alkyl chain adopts various conformational states in solution, ranging from extended all-trans configurations to more compact gauche-containing conformations. The conformational behavior of long alkyl chains like the pentadecyl group is governed by rotational barriers around carbon-carbon single bonds, with trans conformations generally being energetically favored over gauche conformations by approximately 0.8-1.0 kcal/mol per gauche interaction [11] [12] [10].

Nuclear magnetic resonance studies of similar long-chain alkyl compounds indicate that the interior carbons of the pentadecyl chain experience restricted mobility compared to the terminal regions, with segmental motion increasing toward the chain ends [10]. This differential mobility pattern affects the compound's dynamic behavior and influences its interaction with biological membranes and other molecular targets [13] [14].

The extended conformation of the pentadecyl chain contributes significantly to the molecule's hydrophobic character, with the LogP value calculated at 8.18, indicating high lipophilicity [6] [3]. This extensive hydrophobic domain enables the compound to interact favorably with lipid bilayers and hydrophobic protein domains, which is consistent with its biological activities as reported in various studies [15] [16].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-pentadecylresorcinol, revealing characteristic spectral signatures for both the aromatic resorcinol core and the aliphatic pentadecyl chain. The aromatic region of the proton nuclear magnetic resonance spectrum typically exhibits signals corresponding to the meta-coupled protons of the disubstituted resorcinol ring system [17] [18].

The resorcinol core protons appear as characteristic doublets in the aromatic region, typically around δ 6.0-6.3 ppm for the protons at positions 2 and 6, which are meta-coupled to each other with coupling constants of approximately 2-3 Hz [17] [18]. These protons show distinctive chemical shift patterns influenced by the electron-donating hydroxyl groups and the electron-releasing pentadecyl substituent [19] [20].

The pentadecyl chain carbons display characteristic carbon-13 nuclear magnetic resonance signals spanning the aliphatic region from approximately δ 14 to δ 36 ppm. The terminal methyl carbon typically resonates around δ 14 ppm, while the internal methylene carbons appear as overlapping signals in the δ 22-32 ppm region [10]. The benzylic carbon directly attached to the aromatic ring shows a characteristic downfield shift to approximately δ 36 ppm due to the deshielding effect of the aromatic system [18].

The hydroxyl protons of the resorcinol moiety exhibit broad signals that are often exchangeable with deuterium oxide, confirming their identity as phenolic hydroxyl groups. The chemical shifts of these protons are influenced by hydrogen bonding interactions and typically appear in the δ 4.5-6.0 ppm range depending on solvent and concentration conditions [21] [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-pentadecylresorcinol reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at m/z 320 under electron ionization conditions, corresponding to the molecular weight of the compound [5] [23].

Table 3: Mass Spectrometry Ionization Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 321.27883 | 185.2 |

| [M+Na]+ | 343.26077 | 188.4 |

| [M-H]- | 319.26427 | 184.3 |

| [M+NH4]+ | 338.30537 | 198.7 |

| [M+K]+ | 359.23471 | 182.8 |

| [M+H-H2O]+ | 303.26881 | 177.9 |

| [M+HCOO]- | 365.26975 | 203.1 |

| [M+CH3COO]- | 379.28540 | 208.5 |

The fragmentation pattern of 5-pentadecylresorcinol follows typical pathways observed for alkylresorcinol compounds. Primary fragmentation occurs through α-cleavage adjacent to the aromatic ring, resulting in loss of alkyl fragments from the pentadecyl chain [24] [25] [26]. The base peak often corresponds to the resorcinol cation at m/z 109, formed by cleavage of the entire pentadecyl chain [27].

Secondary fragmentation pathways include sequential loss of methylene units (CH2, 14 mass units) from the alkyl chain, producing a series of fragments separated by 14 mass units. The resorcinol core can undergo further fragmentation through loss of carbon monoxide (28 mass units) and hydroxyl radicals (17 mass units), generating fragments at m/z 81 and m/z 92, respectively [24] [26] [28].

Under soft ionization conditions such as electrospray ionization, the compound typically forms stable adduct ions with common cations including sodium [M+Na]+ and ammonium [M+NH4]+, facilitating molecular weight determination and structural confirmation [29] [30]. The collision-induced dissociation patterns of these adduct ions provide additional structural information through controlled fragmentation pathways.

Thermodynamic Stability and Solubility Profile

The thermodynamic stability of 5-pentadecylresorcinol is characterized by its thermal properties and phase behavior. The compound exhibits a melting point in the range of 89-96°C, as reported in various experimental studies, indicating moderate thermal stability for a long-chain alkylresorcinol derivative [31] [9] [32]. The predicted boiling point of 452.5±15.0°C suggests high thermal stability under standard atmospheric conditions [9].

Table 4: Solubility Profile of 5-Pentadecylresorcinol

| Solvent | Solubility | LogS |

|---|---|---|

| Water | Very low (3.83×10⁻⁴ g/L) | -5.92 |

| DMSO | Slightly soluble | N/A |

| Methanol | Slightly soluble | N/A |

| Ethanol | Soluble | N/A |

| DMF | Soluble | N/A |

| Chloroform | Limited | N/A |

The solubility profile of 5-pentadecylresorcinol reflects the dual nature of its molecular structure, combining the hydrophilic resorcinol core with the extensively hydrophobic pentadecyl chain. The aqueous solubility is extremely limited, with experimental values indicating solubility of only 3.83×10⁻⁴ g/L in water, corresponding to a LogS value of -5.92 [6] [3]. This poor water solubility results from the dominant hydrophobic character imparted by the fifteen-carbon alkyl chain.

Table 5: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| LogP (ALOGPS) | 8.18 |

| LogS | -5.92 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 14 |

| Polar Surface Area (Ų) | 40.46 |

| Refractivity | 99.475 |

| pKa (strongest acidic) | 9.36 |

| Number of Rings | 1 |

The compound demonstrates enhanced solubility in organic solvents, particularly those capable of forming hydrogen bonds with the resorcinol hydroxyl groups. Dimethyl sulfoxide and methanol provide slight solubility, while ethanol and dimethylformamide offer improved dissolution characteristics [31] [9]. The compound's hygroscopic nature necessitates storage under controlled conditions at 2-8°C under inert atmosphere to prevent moisture uptake and potential degradation [4] [31] [9].

The partition coefficient (LogP) of 8.18 indicates extremely high lipophilicity, positioning 5-pentadecylresorcinol among highly hydrophobic compounds that preferentially partition into lipid phases [6] [3]. This characteristic influences its biological distribution and membrane permeability properties, contributing to its observed biological activities in various experimental systems [15] [16].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

57486-25-6

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Teerasripreecha D, Phuwapraisirisan P, Puthong S, Kimura K, Okuyama M, Mori H, Kimura A, Chanchao C. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis. BMC Complement Altern Med. 2012 Mar 30;12:27. doi: 10.1186/1472-6882-12-27. PubMed PMID: 22458642; PubMed Central PMCID: PMC3350427.

3: Tanaka A, Arai Y, Kim SN, Ham J, Usuki T. Synthesis and biological evaluation of bilobol and adipostatin A. J Asian Nat Prod Res. 2011 Apr;13(4):290-6. doi: 10.1080/10286020.2011.554828. PubMed PMID: 21462031.

4: Tsuge N, Mizokami M, Imai S, Shimazu A, Seto H. Adipostatins A and B, new inhibitors of glycerol-3-phosphate dehydrogenase. J Antibiot (Tokyo). 1992 Jun;45(6):886-91. PubMed PMID: 1500355.